molecular formula C25H19N3Na2O8S2 B15184401 Disodium 5-(benzoylamino)-3-((2,5-dimethylphenyl)azo)-4-hydroxynaphthalene-2,7-disulphonate CAS No. 81064-48-4

Disodium 5-(benzoylamino)-3-((2,5-dimethylphenyl)azo)-4-hydroxynaphthalene-2,7-disulphonate

Cat. No.: B15184401
CAS No.: 81064-48-4
M. Wt: 599.5 g/mol
InChI Key: ITNKOHPAPJRWHQ-UHFFFAOYSA-L
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Description

Disodium 5-(benzoylamino)-3-((2,5-dimethylphenyl)azo)-4-hydroxynaphthalene-2,7-disulphonate is an azo-based synthetic dye characterized by a naphthalene backbone functionalized with hydroxyl, benzoylamino, and azo-linked aromatic substituents. The disulphonate groups at positions 2 and 7 enhance water solubility, making it suitable for applications in textiles, cosmetics, or industrial dyes. The (2,5-dimethylphenyl)azo group contributes to its chromophoric properties, while the benzoylamino moiety may influence binding affinity in substrates.

Properties

CAS No.

81064-48-4

Molecular Formula

C25H19N3Na2O8S2

Molecular Weight

599.5 g/mol

IUPAC Name

disodium;5-benzamido-3-[(2,5-dimethylphenyl)diazenyl]-4-hydroxynaphthalene-2,7-disulfonate

InChI

InChI=1S/C25H21N3O8S2.2Na/c1-14-8-9-15(2)19(10-14)27-28-23-21(38(34,35)36)12-17-11-18(37(31,32)33)13-20(22(17)24(23)29)26-25(30)16-6-4-3-5-7-16;;/h3-13,29H,1-2H3,(H,26,30)(H,31,32,33)(H,34,35,36);;/q;2*+1/p-2

InChI Key

ITNKOHPAPJRWHQ-UHFFFAOYSA-L

Canonical SMILES

CC1=CC(=C(C=C1)C)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)C4=CC=CC=C4)O.[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Disodium 5-(benzoylamino)-3-((2,5-dimethylphenyl)azo)-4-hydroxynaphthalene-2,7-disulphonate typically involves a multi-step process. The initial step often includes the diazotization of 2,5-dimethylaniline, followed by coupling with 4-hydroxynaphthalene-2,7-disulphonic acid. The resulting azo compound is then subjected to benzoylation to introduce the benzoylamino group. The final product is obtained by neutralizing the compound with sodium hydroxide to form the disodium salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity. Large-scale reactors and continuous flow systems are often employed to optimize production efficiency.

Chemical Reactions Analysis

Types of Reactions

Disodium 5-(benzoylamino)-3-((2,5-dimethylphenyl)azo)-4-hydroxynaphthalene-2,7-disulphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of quinonoid structures.

    Reduction: Reduction reactions can break the azo bond, resulting in the formation of amines.

    Substitution: The hydroxyl and sulfonate groups can participate in substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed

    Oxidation: Quinonoid derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Disodium 5-(benzoylamino)-3-((2,5-dimethylphenyl)azo)-4-hydroxynaphthalene-2,7-disulphonate has a wide range of applications in scientific research:

    Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.

    Biology: Employed in staining techniques for visualizing biological specimens.

    Medicine: Investigated for potential use in diagnostic assays and therapeutic applications.

    Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics and inks.

Mechanism of Action

The compound exerts its effects primarily through its azo and hydroxyl groups. The azo group is responsible for the compound’s color properties, while the hydroxyl and sulfonate groups enhance its solubility and stability. The benzoylamino group contributes to the compound’s binding affinity to various substrates, making it useful in staining and dyeing applications.

Comparison with Similar Compounds

Key Findings:

Structural Variations: The target compound’s 2,5-dimethylphenyl azo group distinguishes it from simpler phenylazo derivatives like Acid Red 33 and chlorinated analogs (). This substituent may improve hydrophobic interactions in dyeing processes. Unlike Reactive Red 4 and 198, which incorporate triazine rings for covalent bonding to textiles, the target compound lacks this reactive functionality, limiting its use to non-reactive applications .

Optical Properties: The λmax of analogous azo dyes ranges from 520–550 nm, influenced by electron-withdrawing/donating groups. The target compound’s benzoylamino and methyl groups likely shift its absorption toward higher wavelengths compared to Acid Red 33 .

However, chlorinated derivatives () may pose higher environmental risks due to persistent metabolites .

Industrial Relevance: Reactive dyes (e.g., Reactive Red 4) dominate textile markets due to superior washfastness, while non-reactive analogs like the target compound may find niche use in temporary dyes or specialty coatings .

Notes

  • Data Gaps: No direct toxicity or biodegradability data were identified for the target compound. Analogous azo dyes often require further testing for mutagenicity and aquatic toxicity .
  • Regulatory Status : Compounds like Acid Red 33 are approved for cosmetic use in the EU, but the target compound’s regulatory status remains unverified .

Biological Activity

Disodium 5-(benzoylamino)-3-((2,5-dimethylphenyl)azo)-4-hydroxynaphthalene-2,7-disulphonate is a synthetic organic compound notable for its vibrant color and complex molecular structure. This compound, often used in dye formulations and as a reagent in chemical analyses, exhibits various biological activities due to its unique structural features, including sulfonate and azo groups. This article aims to explore the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C25H19N3Na2O8S2C_{25}H_{19}N_3Na_2O_8S_2 with a molecular weight of approximately 599.543 g/mol. The compound features a naphthalene backbone with multiple functional groups that enhance its solubility and reactivity.

Key Features

PropertyValue
Molecular FormulaC25H19N3Na2O8S2
Molecular Weight599.543 g/mol
Charge-2
StereochemistryAchiral
SolubilityHigh due to sulfonate groups

Biological Activity

This compound exhibits several biological activities, which can be categorized as follows:

1. Antimicrobial Activity

Research indicates that azo compounds can possess antimicrobial properties. The presence of the azo group allows for interactions with microbial cell structures, potentially leading to cell lysis or inhibition of growth. Studies have shown that similar azo compounds demonstrate varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria.

2. Antioxidant Properties

The compound has been investigated for its antioxidant capabilities. Azo compounds are known to scavenge free radicals due to their electron-rich structures. This property can be beneficial in preventing oxidative stress-related diseases.

3. Enzymatic Interactions

This compound can interact with various enzymes in biological systems. Research highlights that the compound may act as a substrate for azoreductases, enzymes that cleave the azo bond under anaerobic conditions, leading to the formation of aromatic amines which can have further biological implications.

Case Study: Azo Bond Cleavage

A study conducted by Chung et al. (2000) demonstrated that azo dyes undergo reductive cleavage in the presence of specific bacterial strains. The degradation products were analyzed for their toxicity and potential environmental impact, revealing that the cleavage products could exhibit different biological activities compared to the parent compound.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:

Compound NameKey Features
Disodium 5-(acetylamino)-3-(dimethylphenyl)azo-4-hydroxynaphthalene-2,7-disulphonateSimilar azo structure; used in dye applications.
Disodium 5-(benzoylamino)-4-hydroxy-3-[2-(2-methylphenoxy)azo]-naphthalene-2-sulfonateVariation in hydroxyl positioning; different color properties.
Disodium 5-(sulfamoyl)-3-[4-(dimethylamino)phenyl]azo]-4-hydroxynaphthalene-2-sulfonateContains sulfamoyl group; different biological activity profile.

Q & A

Q. What are the critical steps in synthesizing this compound, and how do reaction parameters influence yield?

The synthesis typically involves three key steps:

Diazotization : Conversion of an aromatic amine (e.g., 2,5-dimethylaniline) to a diazonium salt using nitrous acid (HNO₂) under acidic conditions (0–5°C).

Coupling Reaction : The diazonium salt reacts with a naphthol derivative (e.g., 4-hydroxy-5-aminonaphthalene-2,7-disulphonic acid) under controlled pH (8–10) to form the azo linkage.

Sulfonation : Introduction of sulfonate groups via sulfuric acid or SO₃, ensuring water solubility.
Key Parameters : Temperature (<10°C prevents diazonium decomposition), pH (prevents side reactions), and stoichiometric ratios (excess coupling component improves azo bond formation). Purification via column chromatography or recrystallization is recommended .

Q. Which characterization techniques are essential for confirming the compound’s structure?

  • NMR Spectroscopy : ¹H/¹³C NMR identifies aromatic protons and substituents (e.g., benzoylamino, dimethylphenyl groups).
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., 675.728 g/mol) and fragmentation patterns.
  • Elemental Analysis : Confirms C, H, N, S content within ±0.3% deviation.
  • UV-Vis Spectroscopy : Detects λₘₐₓ (~500–600 nm) for azo chromophores, critical for dye applications .

Q. How does the sulfonate group affect the compound’s solubility and stability?

The two sulfonate groups (-SO₃⁻) enhance water solubility (>50 mg/mL at 25°C) by increasing hydrophilicity. Stability studies show resistance to hydrolysis at pH 4–9 but degradation under strong acidic (pH <2) or alkaline (pH >12) conditions. Chelation with metal ions (e.g., Ca²⁺) may precipitate the compound, requiring EDTA in buffer systems .

Advanced Research Questions

Q. How do substituents (e.g., benzoylamino, dimethylphenyl) influence spectroscopic and redox properties?

  • Benzoylamino Group : Stabilizes the azo linkage via resonance, shifting λₘₐₓ bathochromically (~30 nm vs. unsubstituted analogs).
  • 2,5-Dimethylphenyl : Electron-donating methyl groups increase electron density on the azo bond, enhancing resistance to photodegradation.
  • Redox Behavior : Cyclic voltammetry reveals reversible reduction of the azo group (-N=N-) to hydrazine (-NH-NH-) at -0.5 V (vs. Ag/AgCl), critical for electrochemical sensing applications .

Q. What methodologies optimize the compound’s application in pH-sensitive dye formulations?

  • pH Titration : The phenolic -OH group (pKa ~8.5) acts as a pH sensor, causing a visible color shift (red to blue) at alkaline conditions.
  • Immobilization : Covalent bonding to cellulose via sulfonate-ester linkages improves wash-fastness in textile dyes.
  • Photostability Testing : Xenon-arc lamp exposure (1,000 W/m²) shows <10% degradation after 100 hours when UV absorbers (e.g., TiO₂) are added .

Q. How can conflicting data on antimicrobial activity be resolved?

Contradictory MIC values (e.g., 16–64 µg/mL against S. aureus) may arise from:

  • Test Strain Variability : Use standardized strains (e.g., ATCC 25923) and broth microdilution (CLSI guidelines).
  • Redox Interference : Azo groups may reduce MTT assay viability markers; confirm results with colony-counting.
  • Synergistic Effects : Combine with β-lactams to enhance efficacy via sulfonate-mediated membrane disruption .

Q. What advanced techniques elucidate degradation pathways in environmental matrices?

  • LC-MS/MS : Identifies degradation products (e.g., sulfonated naphthoquinones) in soil/water extracts.
  • QSAR Modeling : Predicts ecotoxicity (e.g., LC₅₀ for D. magna) using logP (5.28) and sulfonate charge density.
  • Microcosm Studies : Anaerobic sludge degradation shows 90% removal in 14 days via azo reductase activity .

Methodological Tables

Q. Table 1: Optimal Synthesis Conditions

StepReagentsTemperaturepHYield (%)
DiazotizationNaNO₂, HCl0–5°C1–285–90
CouplingNaphthol derivative, NaOH10–15°C8–1075–80
SulfonationSO₃, H₂SO₄60–70°C4–590–95

Q. Table 2: Spectroscopic Data

TechniqueKey Peaks/DataInterpretation
¹H NMR (D₂O)δ 7.8–8.2 (m, aromatic H)Benzoylamino and naphthalene
UV-Vis (H₂O)λₘₐₓ = 520 nm (ε = 1.2×10⁴ L/mol·cm)Azo chromophore
HRMS[M]⁺ = 675.728 (calc. 675.7281)Molecular ion confirmation

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